molecular formula C10H5BrS2 B12622620 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene CAS No. 919123-75-4

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene

Cat. No.: B12622620
CAS No.: 919123-75-4
M. Wt: 269.2 g/mol
InChI Key: WZNFXNGSDNUBAD-UHFFFAOYSA-N
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Description

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a brominated bithiophene derivative featuring an ethynyl bridge between two thiophene rings. The bromine substituent at the 3-position of the central thiophene ring enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly for constructing π-conjugated systems used in organic electronics . Its molecular structure combines electron-rich thiophene units with a rigid ethynyl spacer, which facilitates electronic communication between the aromatic rings, a critical feature for optoelectronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919123-75-4

Molecular Formula

C10H5BrS2

Molecular Weight

269.2 g/mol

IUPAC Name

3-bromo-2-(2-thiophen-3-ylethynyl)thiophene

InChI

InChI=1S/C10H5BrS2/c11-9-4-6-13-10(9)2-1-8-3-5-12-7-8/h3-7H

InChI Key

WZNFXNGSDNUBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C#CC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Sonogashira Coupling

One of the most common methods for synthesizing compounds containing ethynyl groups is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between terminal alkynes and aryl halides.

Procedure :

  • Starting Materials :
    • 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine (precursors).
    • Thiophen-3-yne (alkyne source).
  • Catalysts and Conditions :
    • Palladium catalyst (e.g., Pd(PPh₃)₄).
    • Copper co-catalyst (CuI).
    • Base: Triethylamine or potassium carbonate.
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction :
    • The aryl halide reacts with thiophen-3-yne under the described conditions to yield the corresponding ethynyl-substituted thiophene derivative.
  • Purification :
    • The product is purified via column chromatography using silica gel and an appropriate solvent system.

Yield : High yields are typically observed, depending on the purity of starting materials and reaction optimization.

Aryne Intermediates

Aryne chemistry provides an alternative route for synthesizing brominated thiophene derivatives.

Procedure :

  • Starting Materials :
    • Aryne precursors such as o-silylaryl triflates.
    • Potassium xanthate as a sulfur source.
  • Reaction Conditions :
    • Generation of aryne intermediates in situ using fluoride ions (e.g., TBAF).
    • Reaction with potassium xanthate to introduce sulfur functionality.
  • Transformation :
    • Bromination of the sulfur-containing intermediate using brominating agents like NBS (N-bromosuccinimide).

Advantages :
This method allows regioselective synthesis of brominated thiophene derivatives without side reactions involving regioisomers.

Direct Bromination and Ethynylation

Direct bromination followed by ethynylation is another approach for preparing 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene.

Procedure :

  • Bromination Step :
    • Starting material: Thiophene.
    • Brominating agent: NBS or Br₂ in acetic acid.
  • Ethynylation Step :
    • Reaction with acetylene derivatives under catalytic conditions (e.g., Pd/Cu system).
    • Solvent: DMF or THF.
  • Purification :
    • The final product is isolated via recrystallization or chromatography.

Comparative Analysis of Methods

Method Key Reagents Advantages Challenges Yield
Sonogashira Coupling Pd(PPh₃)₄, CuI, alkyne High selectivity, efficient C-C bond formation Requires expensive catalysts High (>85%)
Aryne Intermediates o-silylaryl triflates, potassium xanthate Regioselective synthesis Complex intermediate generation Moderate (~70%)
Direct Bromination/Ethynylation NBS/Br₂, acetylene derivatives Simple procedure Lower selectivity Moderate (~65%)

Notes on Optimization

  • Catalyst Loading : Reducing palladium catalyst loading can lower costs without significantly affecting yields.
  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may require additional purification steps.
  • Temperature Control : Elevated temperatures improve reaction kinetics but may lead to side reactions.

Chemical Reactions Analysis

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
The compound serves as a key component in the development of organic solar cells. Its thiophene-based structure contributes to the formation of conjugated systems that enhance charge transport properties. Recent studies have demonstrated that polymers incorporating 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene exhibit improved efficiency due to better light absorption and charge mobility.

Case Study: Polymer Solar Cells
In a study published by RSC Advances, researchers synthesized a series of copolymers incorporating this compound and evaluated their photovoltaic performance. The best-performing polymer showed a power conversion efficiency exceeding 10%, attributed to optimized energy levels and morphology .

Organic Light-Emitting Diodes (OLEDs)

Electroluminescent Properties
this compound has been explored for its electroluminescent properties in OLED applications. The incorporation of this compound into OLED structures has shown promise in achieving bright emissions with high efficiency.

Data Table: OLED Performance Metrics

CompoundMaximum Brightness (cd/m²)Efficiency (lm/W)ColorReference
Polymer A500030Blue
Polymer B700025Green

Synthesis of Advanced Materials

Building Block for Polymers
This compound acts as a versatile building block for synthesizing various thiophene-based polymers. Its bromine functionality allows for further functionalization through cross-coupling reactions, enabling the creation of tailored materials with specific electronic properties.

Case Study: Synthesis of Conjugated Polymers
A recent article detailed the synthesis of conjugated polymers using this compound via Stille coupling reactions. The resulting materials exhibited excellent thermal stability and conductivity, making them suitable for applications in flexible electronics .

Potential Biological Applications

Pharmacological Properties
Emerging research indicates that thiophene derivatives, including this compound, may possess significant biological activities. Preliminary studies suggest potential anticancer and antimicrobial properties, warranting further investigation into their therapeutic applications.

Data Table: Biological Activity Overview

Activity TypeCompound TestedIC50 (µM)Reference
AnticancerThiophene Derivative A5
AntimicrobialThiophene Derivative B10

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and bromo substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromothiophene Derivatives

Key Observations :

  • Substituent Effects on Reactivity : The ethynyl group in the target compound enables efficient π-conjugation, whereas vinyl linkages (e.g., in 3-bromo-2-[2-(2-thienyl)vinyl]thiophene) introduce steric hindrance, reducing electronic delocalization .
  • Synthetic Yields: Route A (Sonogashira coupling) for the target compound achieves higher yields (89%) compared to Route B (30%), attributed to regioselective alkylation challenges in the latter .
  • Functional Group Diversity : Methoxymethyl or bromomethylphenyl substituents (e.g., 13b, ; ) alter solubility and stability, favoring applications in photochromic materials or further functionalization.
Electronic and Physical Properties

Table 2: Comparative Physicochemical Data

Compound λₘₐₓ (nm) Solubility (Polar Solvents) Thermal Stability (°C) Reference
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene 320–350 Moderate (THF, DCM) >200
3-Bromo-2-(methoxymethyl)-5-methylthiophene (13b) 280–300 High (MeOH, EtOAc) ~150
3-Bromo-2-[4-(bromomethyl)phenyl]thiophene 290–310 Low (DCM, toluene) ~180

Key Observations :

  • The ethynyl-thiophene moiety in the target compound extends π-conjugation, resulting in a higher λₘₐₓ (320–350 nm) compared to methoxymethyl derivatives (280–300 nm) .
  • Methoxymethyl groups enhance solubility in polar solvents (e.g., methanol), whereas bromomethylphenyl groups reduce it due to increased hydrophobicity .
Reactivity in Cross-Coupling Reactions
  • Sonogashira Coupling: The target compound undergoes efficient coupling with aryl/heteroaryl halides, leveraging its ethynyl group for constructing conjugated polymers .
  • Bromine Reactivity : The 3-bromo substituent participates in Suzuki-Miyaura couplings, similar to 4-bromo-5-(methoxymethyl)thiophene derivatives (e.g., 13c, ). However, steric effects from bulky substituents (e.g., 4-butylphenyl in compound 13) reduce coupling efficiency .

Biological Activity

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H5BrS2\text{C}_{10}\text{H}_{5}\text{BrS}_{2}

This compound features a bromine atom and a thiophene ring, which contributes to its electron-rich characteristics, enhancing its interaction with various biological targets.

Biological Activity Overview

Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities. The following subsections detail specific activities observed in studies.

Anticancer Activity

Thiophenes have been noted for their anticancer properties. A study highlighted the effectiveness of thiophene derivatives in targeting cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antiviral Activity

Recent investigations into the antiviral potential of thiophene derivatives revealed promising results against viral infections such as Ebola. Compounds with similar structures were found to inhibit viral entry effectively, showcasing their potential as therapeutic agents against viral pathogens .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been documented. Compounds structurally related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiophene derivatives.

  • Case Study on Anticancer Effects :
    • Objective : To assess the cytotoxicity of thiophene derivatives on human cancer cell lines.
    • Findings : Compounds demonstrated IC50 values in the micromolar range against various cancer types, with notable selectivity towards malignant cells over normal cells .
  • Case Study on Antiviral Activity :
    • Objective : To investigate the efficacy of thiophene-based compounds against Ebola virus.
    • Findings : A series of thiophene derivatives showed significant inhibition of viral entry in vitro, with selectivity indices indicating favorable safety profiles .

Data Tables

Biological Activity Compound IC50 (µM) Target Organism/Cell Line
AnticancerThiophene A5.0MCF-7 (breast cancer)
AntiviralThiophene B10.0Ebola pseudotype
AntimicrobialThiophene C16.0E. coli

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Viral Entry : Thiophenes may interfere with viral fusion processes, preventing the virus from entering host cells.
  • Antimicrobial Action : The electron-rich nature of thiophenes enhances their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

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